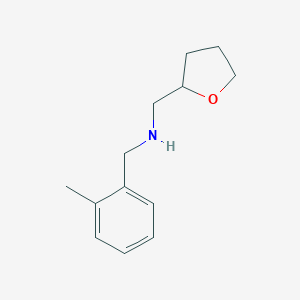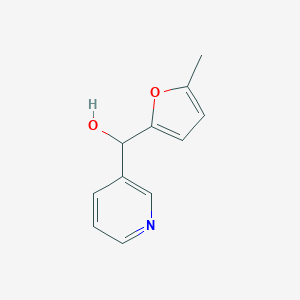
1H-Indole-3-carbaldehyde {2-nitrophenyl}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carbaldehyde {2-nitrophenyl} is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly used as a starting material for the synthesis of a variety of other compounds, and it has been found to exhibit a range of biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carbaldehyde {2-nitrophenyl} is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and to activate others, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 1H-Indole-3-carbaldehyde {2-nitrophenyl} can exert a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Indole-3-carbaldehyde {2-nitrophenyl} in laboratory experiments is its versatility. This compound can be used as a starting material for the synthesis of a variety of other compounds, and it has been found to exhibit a range of biochemical and physiological effects. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on 1H-Indole-3-carbaldehyde {2-nitrophenyl}. One area of interest is the development of new drugs and therapies based on this compound, particularly for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new applications in scientific research.
Méthodes De Synthèse
The synthesis of 1H-Indole-3-carbaldehyde {2-nitrophenyl} typically involves the reaction of indole-3-carboxaldehyde with 2-nitrobenzaldehyde in the presence of a suitable catalyst. This reaction can be carried out using a variety of different methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis.
Applications De Recherche Scientifique
1H-Indole-3-carbaldehyde {2-nitrophenyl} has been widely used in scientific research for a variety of applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
28558-65-8 |
|---|---|
Nom du produit |
1H-Indole-3-carbaldehyde {2-nitrophenyl} |
Formule moléculaire |
C15H12N4O2 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+ |
Clé InChI |
ITPBPNQOCSZFLS-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)









![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)
